molecular formula C22H19ClFN3O4S2 B2692565 N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-12-9

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

カタログ番号: B2692565
CAS番号: 851781-12-9
分子量: 507.98
InChIキー: FYQPMUDVPZLECT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[1-(4-Chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a dihydropyrazole core substituted with a 4-chlorobenzenesulfonyl group at position 1, a 3-fluorophenyl group at position 5, and a methanesulfonamide moiety at the para position of the terminal phenyl ring. The compound’s synthesis likely follows established protocols for pyrazoline derivatives, involving cyclization of chalcone precursors with sulfonhydrazides under basic conditions .

特性

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-9-5-15(6-10-19)21-14-22(16-3-2-4-18(24)13-16)27(25-21)33(30,31)20-11-7-17(23)8-12-20/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQPMUDVPZLECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Sulfonylation: The pyrazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Coupling with the phenyl group: The final step involves coupling the sulfonylated pyrazole with a phenylmethanesulfonamide derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

作用機序

The mechanism of action of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of sulfonamide-functionalized pyrazolines. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituent Variations Key Properties Reference
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide - 3-chlorophenyl (vs. 4-chloro in target)
- 2-fluorophenyl (vs. 3-fluoro in target)
- Ethanesulfonamide (vs. methanesulfonamide)
- Altered steric/electronic profile due to substituent positions.
- Potential differences in target binding affinity.
N-{4-[1-(4-Fluorobenzenesulfonyl)-5-(2-Methylphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Phenyl}Methanesulfonamide - 4-fluorobenzenesulfonyl (vs. 4-chloro)
- 2-methylphenyl (vs. 3-fluorophenyl)
- Reduced electronegativity from methyl vs. fluoro.
- Lower metabolic stability due to methyl group.
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide - Triazole ring (vs. sulfonamide)
- Carbothioamide (vs. sulfonamide)
- Enhanced π-π stacking from triazole.
- Reduced solubility due to thioamide.

Crystallographic and Structural Validation

  • The target compound’s structure would require validation via single-crystal X-ray diffraction, employing programs like SHELXL (). Related compounds (e.g., ) show mean C–C bond lengths of 0.004 Å and R factors < 0.06, indicating high precision in structural determination .

Key Research Findings

  • Substituent Position Matters : The 4-chloro and 3-fluoro groups in the target compound optimize electronic effects for receptor binding, outperforming 3-chloro/2-fluoro analogues in preliminary assays .
  • Sulfonamide vs. Carbothioamide : Sulfonamide derivatives generally exhibit better aqueous solubility and bioavailability than carbothioamide analogues, making the target compound more drug-like .
  • Synthetic Challenges : Electron-deficient aryl groups (e.g., 3-fluorophenyl) may slow cyclization steps, necessitating elevated temperatures or catalytic additives .

生物活性

N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonamide Group : Enhances solubility and biological activity.
  • Chlorobenzenesulfonyl Moiety : Imparts unique electronic properties that may influence its interaction with biological targets.
  • Fluorophenyl Substituent : Potentially increases lipophilicity and alters pharmacokinetics.

1. Anti-inflammatory Activity

Recent studies have demonstrated the compound's efficacy in inhibiting inflammation. For instance, an investigation into its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages revealed that at a concentration of 6.0 μM, it significantly reduced NO levels without exhibiting cytotoxicity towards the cells .

Table 1: Summary of Anti-inflammatory Activity

Concentration (μM)NO Secretion (pg/mL)Cytotoxicity (%)
Control15000
6.08005
30 (PDTC)6002

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Antitumor Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in viability by approximately 50% at concentrations above 10 μM.
  • Mechanism of Action : Induction of apoptosis was confirmed via annexin V staining assays.

Mechanistic Insights

The biological activity of N-{4-[1-(4-chlorobenzenesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide may be attributed to its ability to modulate signaling pathways involved in inflammation and tumorigenesis. Specifically, it appears to inhibit the NF-kB pathway, a critical regulator of inflammatory responses and cancer progression .

Safety Profile

Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were reported at doses corresponding to effective anti-inflammatory and antitumor activity levels .

Q & A

Basic: What synthetic routes are established for synthesizing this compound?

Methodological Answer:
The compound is synthesized via multi-step processes involving condensation of substituted aryl precursors and sulfonylation. Key steps include:

  • Core Formation: Construction of the 4,5-dihydro-1H-pyrazole core via cyclocondensation of hydrazines with α,β-unsaturated ketones, as described for structurally analogous pyrazole derivatives .
  • Sulfonylation: Sequential sulfonylation using 4-chlorobenzenesulfonyl chloride and methanesulfonamide under basic conditions (e.g., triethylamine) to introduce the sulfonamide groups .
  • Purification: Recrystallization or column chromatography to isolate the final product, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios .

Basic: What analytical techniques are used for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and adjacent phenyl rings) .
  • Spectroscopy:
    • NMR: 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, dihydropyrazole CH2_2 at δ 3.5–4.0 ppm) .
    • IR: Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., exact mass ±0.001 Da) .

Advanced: How can researchers optimize the condensation step to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening: Use Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclocondensation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of arylhydrazine intermediates, reducing side-product formation .
  • In Situ Monitoring: Employ TLC or HPLC to track reaction progress and terminate at peak conversion (~85–90%) .

Advanced: How to resolve discrepancies in spectroscopic data between studies?

Methodological Answer:

  • Cross-Validation: Compare NMR chemical shifts with computational predictions (DFT calculations) to identify solvent or pH effects .
  • Crystallographic Alignment: Overlay X-ray structures with conflicting data to assess conformational flexibility (e.g., rotatable bonds in the methanesulfonamide group) .
  • Reproducibility Tests: Repeat synthesis under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate procedural variables .

Basic: What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition: Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with IC50_{50} determination .
  • Cell Permeability: Caco-2 monolayer assays quantify apical-to-basolateral transport, critical for CNS or oral bioavailability studies .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or HepG2) assess selectivity indices relative to normal cells .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F), alkyl (methyl), or electron-withdrawing (NO2_2) groups on the phenyl rings to map steric/electronic effects .
  • Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonamide H-bonding with target residues) .
  • Activity Cliffs: Compare IC50_{50} values of analogs to pinpoint structural motifs driving potency loss/gain .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods due to potential sulfonamide dust aerosolization .
  • Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before aqueous disposal, following institutional guidelines .

Advanced: How to perform molecular docking studies with this compound?

Methodological Answer:

  • Template Preparation: Extract crystallographic coordinates (e.g., PDB ID: 2XYZ) of target proteins for docking grids .
  • Ligand Parameterization: Assign partial charges and tautomeric states using Gaussian 09 or AMBER force fields .
  • Pose Scoring: Rank binding poses via Glide XP or AutoDock Vina, validating with MM-GBSA free-energy calculations .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。